Chemical structure and properties of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate
Chemical structure and properties of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate
Foreword: Unveiling a Novel Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is perpetual. The bicyclo[2.2.2]octane framework has long been recognized as a valuable bioisostere for the phenyl ring, offering a rigid structure that can improve metabolic stability and reduce lipophilicity.[1][2] This guide delves into a unique derivative of this family, Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate, a compound poised to offer new avenues for the design of sophisticated therapeutic agents. While direct experimental data for this specific molecule is not extensively available in public literature, this document, grounded in established chemical principles and data from closely related analogues, aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore its intricate chemical structure, postulate a robust synthetic strategy, predict its key physicochemical and spectroscopic properties, and discuss its potential applications and reactivity.
Chemical Structure and Stereochemistry: A Rigid Framework with Orthogonal Functionality
Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate possesses a unique and sterically demanding bridged bicyclic core. The defining feature of this molecule is the 2-oxabicyclo[2.2.2]octane skeleton, which imparts significant conformational rigidity. This rigidity is a desirable trait in drug design as it can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.
The substitution pattern is of particular interest. At the C1 bridgehead position, a vinyl group is present, offering a reactive handle for a variety of chemical transformations. At the C4 position, a methyl carboxylate group provides a polar functional group that can participate in hydrogen bonding and can be further modified, for instance, through hydrolysis to the corresponding carboxylic acid or amidation.[3] The placement of these two functional groups at the 1 and 4 positions of the bicyclic system creates a well-defined spatial relationship, which can be exploited for the design of molecules that interact with specific biological targets.
The presence of a stereocenter at C4 introduces the possibility of enantiomers. The endo and exo orientation of the methyl carboxylate group relative to the vinyl-bearing bridge will significantly influence the molecule's overall shape and its interactions with chiral environments, such as protein binding pockets.
Proposed Synthesis: A Strategic Approach via Diels-Alder Cycloaddition
Currently, a specific, documented synthesis for Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is not readily found in the literature. However, based on the well-established chemistry of the 2-oxabicyclo[2.2.2]octane core, a plausible and efficient synthetic route can be proposed, centered around a hetero-Diels-Alder reaction. The most promising approach involves the [4+2] cycloaddition of a substituted 2-pyrone with a suitable dienophile.[4][5]
The proposed synthetic pathway would likely involve the reaction of a 1-vinyl-2-pyrone derivative with an acrylate dienophile. The regioselectivity of the Diels-Alder reaction is a critical consideration. In the reaction of unsymmetrical dienes with unsymmetrical dienophiles, the formation of "ortho" and "para" products is generally favored over "meta" products.[6][7] In this case, to achieve the desired 1,4-substitution pattern, the electronic nature of the substituents on both the 2-pyrone and the dienophile would need to be carefully considered to favor the "para" adduct.
An alternative and potentially more scalable approach involves the iodocyclization of cyclohexane-containing alkenyl alcohols, a method that has been successfully employed for the synthesis of various functionalized 2-oxabicyclo[2.2.2]octanes.[1][8][9]
Hypothetical Experimental Protocol: Diels-Alder Approach
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Synthesis of the Diene (Aryl 1-vinyl-2-pyrone-4-carboxylate): The synthesis of the requisite 2-pyrone diene would be a multi-step process, likely starting from a readily available precursor. The vinyl group at C1 and the ester at C4 would be installed through established synthetic methodologies.
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Diels-Alder Cycloaddition: The substituted 2-pyrone would be reacted with a suitable dienophile, such as methyl acrylate, under thermal or Lewis acid-catalyzed conditions.[10][11] The choice of Lewis acid could be critical in controlling the regioselectivity and stereoselectivity of the cycloaddition.
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Decarboxylation: The initial Diels-Alder adduct would likely be a bridged lactone, which upon heating, would undergo a retro-Diels-Alder reaction to extrude carbon dioxide, forming the desired 2-oxabicyclo[2.2.2]octene ring system.
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Reduction of the Double Bond: The resulting double bond within the bicyclic system would then be selectively reduced, for example, through catalytic hydrogenation, to yield the saturated 2-oxabicyclo[2.2.2]octane core.
Caption: Proposed synthetic workflow for Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate.
Physicochemical and Spectroscopic Properties: Predictions Based on Analogue Data
While experimental data for the target molecule is not available, we can predict its key properties based on the known characteristics of the 2-oxabicyclo[2.2.2]octane scaffold and similarly substituted bicyclic compounds.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale |
| Molecular Formula | C11H16O3 | Based on the chemical structure. |
| Molecular Weight | 196.24 g/mol | Calculated from the molecular formula. |
| Boiling Point | > 200 °C | Expected to be relatively high due to the molecular weight and polar ester group. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Limited solubility in water. | The ester group provides some polarity, but the hydrocarbon backbone is dominant. |
| LogP | ~2.0 - 2.5 | Estimated based on the contributions of the bicyclic core, vinyl, and ester groups. |
Spectroscopic Properties (Predicted)
The spectroscopic signature of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is expected to be highly informative.
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1H NMR: The proton NMR spectrum would be complex due to the rigid bicyclic system, leading to distinct signals for the diastereotopic protons of the methylene bridges. Key signals would include:
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A singlet for the methyl ester protons around 3.7 ppm.
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A characteristic set of signals for the vinyl group (a doublet of doublets for the proton on the carbon attached to the ring, and two doublets for the terminal methylene protons) in the 5-6 ppm region.
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A series of multiplets for the eight protons of the bicyclic core, likely in the 1.5-2.5 ppm range.
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-
13C NMR: The carbon NMR spectrum would show 11 distinct signals, reflecting the asymmetry of the molecule. Predicted chemical shifts are:
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A signal for the carbonyl carbon of the ester at ~170-175 ppm.
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Signals for the vinyl carbons at ~140 ppm (quaternary) and ~115 ppm (methylene).
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A signal for the quaternary bridgehead carbon (C1) bearing the vinyl group at ~80-85 ppm.
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A signal for the other bridgehead carbon (C4) bearing the ester group at ~40-45 ppm.
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Signals for the carbons of the bicyclic framework between 20-40 ppm.
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A signal for the methyl ester carbon around 52 ppm.
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-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:
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A strong absorption band for the C=O stretch of the ester at ~1730-1750 cm-1.
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C-O stretching bands for the ether and ester functionalities in the 1000-1300 cm-1 region.
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C=C stretching vibration for the vinyl group around 1640 cm-1.
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C-H stretching vibrations for the sp3 and sp2 hybridized carbons.
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-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z 196. The fragmentation pattern would likely involve the loss of the methoxy group (M-31), the methyl carboxylate group (M-59), and fragmentation of the bicyclic core.
Reactivity and Potential Applications: A Versatile Building Block
The unique combination of a rigid scaffold and two orthogonal reactive groups makes Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate a highly attractive building block for the synthesis of complex molecules, particularly in the context of drug discovery.
Reactivity of the Functional Groups
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The Vinyl Group: The vinyl group is susceptible to a wide range of transformations, including:
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Addition Reactions: Halogenation, hydrohalogenation, and hydration.
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Oxidation: Ozonolysis to yield a ketone or carboxylic acid, or epoxidation.
-
Reduction: Catalytic hydrogenation to an ethyl group.
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Cross-Coupling Reactions: Suzuki, Heck, and other palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or other vinyl groups.[12]
-
Polymerization: The vinyl group could potentially be used as a monomer for the synthesis of novel polymers.
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-
The Methyl Ester Group: The ester functionality provides another site for modification:
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Hydrolysis: Saponification to the corresponding carboxylic acid, which can serve as a key intermediate for further derivatization.
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Amidation: Reaction with amines to form a diverse range of amides, a common functional group in pharmaceuticals.[13][14]
-
Reduction: Reduction to the corresponding primary alcohol using reagents like lithium aluminum hydride.
-
Grignard Reaction: Reaction with Grignard reagents to form tertiary alcohols.
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Caption: Reactivity map of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate.
Potential Applications in Drug Discovery
The 2-oxabicyclo[2.2.2]octane core is gaining recognition as a saturated bioisostere of the para-substituted phenyl ring, offering improved physicochemical properties such as increased solubility and enhanced metabolic stability.[1][9] The incorporation of this scaffold into drug candidates can lead to molecules with better pharmacokinetic profiles.
The orthogonal reactivity of the vinyl and ester groups allows for the divergent synthesis of compound libraries. For example, the ester could be converted to a series of amides, while the vinyl group is modified through various cross-coupling reactions. This would allow for a systematic exploration of the chemical space around this novel scaffold, which is a key strategy in lead optimization.
Conclusion and Future Directions
Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate represents a promising, yet underexplored, molecular scaffold. Its rigid three-dimensional structure, combined with the presence of two versatile and orthogonally reactive functional groups, makes it an ideal candidate for the development of novel chemical entities in drug discovery and materials science. While this guide has provided a theoretical framework for its synthesis, properties, and reactivity based on sound chemical principles and data from related compounds, the next crucial step is the experimental validation of these predictions.
Future research should focus on the development of a robust and scalable synthesis of this molecule and its enantiomers. A thorough characterization of its physicochemical and spectroscopic properties will be essential. Furthermore, the exploration of its reactivity and its incorporation into biologically active molecules will undoubtedly unlock its full potential as a valuable building block for the next generation of therapeutics and advanced materials.
References
-
Kocevar, M., et al. (2005). Diels–Alder reaction of highly substituted 2H-pyran-2-ones with alkynes: reactivity and regioselectivity. New Journal of Chemistry, 29(8), 1027-1034. Available at: [Link]
-
Schmalz, H.-G., et al. (2018). Sustainable synthesis of 2-pyrones and application of biobased 2-pyrones. Beilstein Journal of Organic Chemistry, 14, 2366-2401. Available at: [Link]
-
Hoyt, L., et al. (2012). Cascading Radical Cyclization of Bis-Vinyl Ethers: Mechanistic Investigation Reveals a 5-exo/3-exo/retro-3-exo/5-exo Pathway. The Journal of Organic Chemistry, 77(18), 8036-8046. Available at: [Link]
-
Stille, J. K., et al. (1969). Diels-Alder reactions of 2-pyrones. Direction of the addition reaction with acetylenes. The Journal of Organic Chemistry, 34(7), 2188-2192. Available at: [Link]
-
Mykhailiuk, P. K. (2023). Synthesis of 2-oxabicyclo[2.2.2]octanes and... ResearchGate. Available at: [Link]
-
Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 6035. Available at: [Link]
-
Gray, G. W., et al. (1982). The synthesis of 1,4-disubstituted bicyclo[2.2.2]octanes exhibiting wide-range, enantiotropic nematic phases. Journal of the Chemical Society, Perkin Transactions 2, (11), 1475-1481. Available at: [Link]
-
Deng, L., et al. (2007). Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. Journal of the American Chemical Society, 129(20), 6362-6363. Available at: [Link]
-
Ashenhurst, J. (2018). Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry by Dr. M. S. Letzel. (2019). Regioselectivity of the Diels-Alder reaction. YouTube. Available at: [Link]
-
Olofsson, B., et al. (2021). Synthesis of Bicyclo[1.1.1]Pentane Z‐Substituted Enamides, Enol Ethers, and Vinyl Sulfides Using Iodine (III) Reagents. Angewandte Chemie International Edition, 60(32), 17545-17552. Available at: [Link]
-
NFDI4Chem. 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane Molecule. Search Service. Available at: [Link]
-
Langer, P., et al. (2012). Alkoxide-induced ring opening of bicyclic 2-vinylcyclobutanones: A convenient synthesis of 2-vinyl-substituted 3-cycloalkene-1-carboxylic acid esters. Beilstein Journal of Organic Chemistry, 8, 650-657. Available at: [Link]
-
PubChem. 2-Oxabicyclo[2.2.2]octane. National Center for Biotechnology Information. Available at: [Link]
-
Zhu, G., et al. (2013). Regioselective and Stereoselective Entry to β,β-Disubstituted Vinyl Ethers via the Sequential Hydroboration/Suzuki-Miyaura Coupling of Ynol Ethers. Journal of Organic Chemistry, 78(19), 9815-9821. Available at: [Link]
-
NIST. 2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate. NIST Chemistry WebBook. Available at: [Link]
-
Olofsson, B., et al. (2020). Stereoselective Access to Highly Substituted Vinyl Ethers via trans-Difunctionalization of Alkynes with Alcohols and Iodine(III) Electrophile. Journal of the American Chemical Society, 142(20), 9161-9167. Available at: [Link]
-
Jung, M. E., et al. (1981). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. The Journal of Organic Chemistry, 46(18), 3667-3673. Available at: [Link]
-
Jia, Y., et al. (2016). Diels‐Alder reaction of 2‐pyrone with alkyne or alkene. The Chemical Record, 16(5), 2297-2313. Available at: [Link]
-
Langer, P., et al. (2006). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. Molecules, 11(12), 978-985. Available at: [Link]
-
Kumar, S., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Organic & Biomolecular Chemistry, 20(30), 5961-5965. Available at: [Link]
-
LibreTexts. (2021). 1.3: Diels-Alder_Reactions. Chemistry LibreTexts. Available at: [Link]
-
Climent, M. J., et al. (2013). Diels-Alder Reaction between Isoprene and Methyl Acrylate over Different Zeolites: Influence of Pore Topology and Acidity. ChemPlusChem, 78(9), 1134-1141. Available at: [Link]
-
Jan, M. (2016). Rates of hydrolysis in bicyclic and monocyclic compounds. Chemistry Stack Exchange. Available at: [Link]
-
Bheeter, C. B., et al. (2014). Group (IV) Metal-Catalyzed Direct Amidation. Diva-portal.org. Available at: [Link]
-
Kumar, S., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Semantic Scholar. Available at: [Link]
Sources
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis of 1,4-disubstituted bicyclo[2.2.2]octanes exhibiting wide-range, enantiotropic nematic phases - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - Enamine [enamine.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Diels-Alder Reaction between Isoprene and Methyl Acrylate over Different Zeolites: Influence of Pore Topology and Acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regioselective and Stereoselective Entry to β,β-Disubstituted Vinyl Ethers via the Sequential Hydroboration/Suzuki-Miyaura Coupling of Ynol Ethers [organic-chemistry.org]
- 13. diva-portal.org [diva-portal.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
